molecular formula C18H16N2O2 B7574537 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone

1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone

Cat. No.: B7574537
M. Wt: 292.3 g/mol
InChI Key: VVUUOSZAOBPVTG-FOWTUZBSSA-N
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Description

1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone is a complex organic compound with a unique structure that includes a pyrazolone ring substituted with phenyl, methyl, and methoxyphenylmethylene groups

Properties

IUPAC Name

(4E)-4-[(2-methoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-16(12-14-8-6-7-11-17(14)22-2)18(21)20(19-13)15-9-4-3-5-10-15/h3-12H,1-2H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUUOSZAOBPVTG-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=CC=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=CC=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-phenyl-3-methyl-5-pyrazolone with 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide; in solvents like methanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The compound’s antimicrobial activity may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: A structurally related compound with similar chemical properties but lacking the methoxyphenylmethylene group.

    4-(2-Methoxyphenylmethylene)-5-pyrazolone: Another related compound with a similar structure but different substitution pattern.

Uniqueness

1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone is unique due to the presence of both phenyl and methoxyphenylmethylene groups, which confer distinct chemical and biological properties

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